molecular formula C20H22F2N6O6 B601795 フルコナゾールグルクロン酸 CAS No. 136134-23-1

フルコナゾールグルクロン酸

カタログ番号: B601795
CAS番号: 136134-23-1
分子量: 480.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluconazole Glucuronide is a metabolite of fluconazole, a widely used antifungal medication. Fluconazole itself is known for its efficacy in treating various fungal infections by inhibiting the synthesis of fungal cell membranes. The glucuronide form is produced through the process of glucuronidation, a major metabolic pathway that facilitates the detoxification and elimination of many xenobiotics and endogenous compounds .

科学的研究の応用

Pharmacokinetics and Drug Interactions

Fluconazole is an antifungal agent widely used in treating various fungal infections. Its metabolism involves glucuronidation, primarily mediated by UDP-glucuronosyltransferase enzymes (UGTs). Understanding the glucuronidation of fluconazole is crucial for predicting drug interactions, particularly with other medications that undergo similar metabolic pathways.

Inhibition of UGTs

Fluconazole has been identified as a selective inhibitor of UGT2B7, which plays a significant role in the metabolism of many drugs. A study demonstrated that fluconazole competitively inhibited the glucuronidation of zidovudine (AZT), leading to a marked increase in AZT plasma concentrations due to decreased clearance . The inhibition was quantified using kinetic constants, showing a reduction in AZT clearance by approximately 47.1% when fluconazole was coadministered .

Drug UGT Involved Effect of Fluconazole
ZidovudineUGT2B7Decreased clearance by 47.1%
CodeineUGT2B7Inhibition observed (IC50 = 2500 µM)
Other opioidsVarious UGTsPotential for increased plasma levels

This inhibition can lead to significant clinical consequences, necessitating careful monitoring when fluconazole is prescribed alongside other medications metabolized by UGTs.

Therapeutic Implications

The glucuronidation pathway of fluconazole has implications for its therapeutic efficacy and safety profile. By understanding how fluconazole glucuronide interacts with other drugs, clinicians can better manage treatment regimens for patients with complex medication needs.

Case Study: Fixed Drug Eruption

A clinical case highlighted a fixed drug eruption associated with fluconazole use in a patient treated for recurrent vaginal candidiasis. The patient developed well-demarcated erythematous plaques after taking fluconazole, indicating a hypersensitivity reaction . This case underscores the importance of recognizing adverse drug reactions and the role of metabolic pathways in individual responses to medications.

Research Findings and Insights

Recent studies have focused on elucidating the metabolic pathways involving fluconazole glucuronide. Research indicates that variations in UGT activity among individuals can lead to differences in drug metabolism and efficacy. For instance, genetic polymorphisms affecting UGT function may influence how patients respond to fluconazole treatment .

Novel Predictive Methods

Innovative methods combining in silico and in vitro approaches have been developed to predict human clearance rates for drugs like fluconazole. These methods aim to optimize drug development processes by providing insights into potential drug-drug interactions early in the development phase .

作用機序

Target of Action

Fluconazole Glucuronide, also known as Fluconazole beta-D-glucuronide, primarily targets the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, which is a key component of the fungal cell wall .

Mode of Action

Fluconazole Glucuronide acts as a very selective inhibitor of the targeted enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . This results in the inhibition of cell growth and replication, thereby exerting its antifungal effects .

Biochemical Pathways

The primary biochemical pathway affected by Fluconazole Glucuronide is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, it disrupts the integrity and function of the fungal cell membrane . This leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in cell death .

Pharmacokinetics

Fluconazole, the parent compound of Fluconazole Glucuronide, exhibits high oral bioavailability (>90%), allowing for similar doses to be administered via intravenous and oral routes . It is predominantly eliminated via renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug . About 11% of the dose is excreted in the urine as metabolites, including Fluconazole Glucuronide .

Result of Action

The molecular and cellular effects of Fluconazole Glucuronide’s action primarily involve the disruption of the fungal cell membrane and inhibition of cell growth and replication . In addition to its antifungal effects, Fluconazole has also been found to exhibit neuroprotective properties and induce proliferation of neural progenitor cells in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Fluconazole Glucuronide can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) in in vitro experiments has been found to significantly reduce the Km values for Fluconazole glucuronidation, indicating an increased affinity of the enzyme for the substrate . Additionally, the drug’s pharmacokinetics and resultant efficacy can be affected by patient-specific factors such as renal function .

生化学分析

Biochemical Properties

Fluconazole Glucuronide is formed through the process of glucuronidation, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . Fluconazole is an inhibitor of UGT2B7 , indicating that Fluconazole Glucuronide may interact with this enzyme during its formation.

Cellular Effects

Fluconazole, the parent compound of Fluconazole Glucuronide, inhibits the synthesis of fungal cell membranes . Its elimination is predominantly via renal excretion with most of the dose recovered in urine as an unchanged and active drug

Molecular Mechanism

Fluconazole operates by inhibiting a fungal cytochrome P450 dependent enzyme called lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis

Temporal Effects in Laboratory Settings

Fluconazole has been shown to have neuroprotective effects over time in laboratory settings .

Dosage Effects in Animal Models

Studies on Fluconazole have shown that it can prevent neurite retraction and cell death in in vitro and in vivo models of toxicity .

Metabolic Pathways

Fluconazole Glucuronide is involved in the glucuronidation pathway, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UGT enzymes .

Transport and Distribution

The glucuronide and sulfate metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Subcellular Localization

Given that it is a metabolite of Fluconazole, it is likely to be found in the same subcellular locations as Fluconazole, which include the cytoplasm and possibly the endoplasmic reticulum where cytochrome P450 enzymes are located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluconazole Glucuronide involves the conjugation of fluconazole with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT, which facilitates the transfer of the glucuronic acid moiety to fluconazole .

Industrial Production Methods: Industrial production of Fluconazole Glucuronide can be achieved through biotechnological methods involving the use of recombinant UGT enzymes. These enzymes are expressed in microbial systems such as Escherichia coli or yeast, which are then used to catalyze the glucuronidation reaction on a large scale. The process is optimized to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Fluconazole Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by the enzyme β-glucuronidase, releasing the parent fluconazole molecule. This reaction is significant in the context of drug metabolism and excretion .

Common Reagents and Conditions: The hydrolysis of Fluconazole Glucuronide typically requires the presence of β-glucuronidase and occurs under physiological conditions. The reaction can be studied in vitro using liver microsomes or other biological matrices that contain the enzyme .

Major Products Formed: The major product formed from the hydrolysis of Fluconazole Glucuronide is fluconazole itself. This reaction is crucial for the recycling and reactivation of the parent drug within the body .

類似化合物との比較

    Ketoconazole Glucuronide: Another glucuronide metabolite of an antifungal drug, ketoconazole. It shares similar metabolic pathways but differs in its chemical structure and pharmacokinetic properties.

    Itraconazole Glucuronide: A metabolite of itraconazole, another triazole antifungal. .

Uniqueness: Fluconazole Glucuronide is unique due to the specific enzyme (UGT) involved in its formation and its role in the metabolism of fluconazole. Unlike other antifungal glucuronides, Fluconazole Glucuronide is predominantly excreted unchanged in the urine, reflecting the high renal clearance of fluconazole .

生物活性

Fluconazole glucuronide is a metabolite of fluconazole, an antifungal agent widely used in clinical settings. Understanding the biological activity of this compound is crucial for assessing its pharmacokinetic properties, potential drug interactions, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of fluconazole glucuronide, focusing on its metabolic pathways, inhibition effects on UDP-glucuronosyltransferases (UGTs), and implications in drug-drug interactions.

Metabolism and Formation

Fluconazole is primarily metabolized in the liver, where it undergoes glucuronidation, a process facilitated by UGT enzymes. The principal enzyme involved in the glucuronidation of fluconazole is UGT2B7. This metabolic pathway results in the formation of fluconazole glucuronide, which is considered an inactive metabolite. The kinetics of this reaction can be influenced by various factors including the presence of other drugs that may inhibit UGT activity.

Table 1: Key Enzymes Involved in Fluconazole Metabolism

EnzymeRole in MetabolismInhibition Potential
UGT2B7Major enzyme for AZT glucuronidationSelective inhibitor by fluconazole
UGT2B4Minor role in drug metabolismLess affected by fluconazole

Inhibition of Glucuronidation

Fluconazole has been shown to inhibit the glucuronidation of various substrates, including zidovudine (AZT). Studies indicate that fluconazole can significantly decrease the formation of AZT glucuronide (GAZT) through competitive inhibition of UGT2B7. This inhibition can lead to increased plasma concentrations of AZT, potentially enhancing its therapeutic effects but also raising concerns about toxicity.

Key Findings from Research Studies

  • Inhibition Kinetics : Fluconazole demonstrated concentration-dependent inhibition of AZT glucuronidation with KiK_i values indicating substantial interaction potential. For example, studies have reported KiK_i values ranging from 202 µM for fluconazole affecting UGT2B7 activity .
  • Clinical Implications : Clinical studies have shown that co-administration of fluconazole can increase the area under the curve (AUC) for AZT significantly, suggesting that monitoring and potential dose adjustments may be necessary when these drugs are used together .

Case Studies and Clinical Observations

Several clinical observations highlight the impact of fluconazole on drug metabolism:

  • Study on HIV Patients : A study involving HIV-infected patients receiving 400 mg/day of fluconazole showed a 47% decrease in AZT clearance due to inhibited glucuronidation, leading to a 1.92-fold increase in AUC .
  • Polypharmacy Concerns : The interaction between fluconazole and other medications metabolized via UGT pathways (e.g., methadone) raises concerns about polypharmacy and necessitates careful management to avoid adverse effects .

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQIGLSHRFZUJD-RPUYLAQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747791
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136134-23-1
Record name Fluconazole glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCONAZOLE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。